molecular formula C16H22ClNO2 B164648 Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride CAS No. 1435779-55-7

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

Cat. No. B164648
M. Wt: 295.8 g/mol
InChI Key: REPHWVDUMWCCKC-XMZRARIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride, also known as (1R,2S)-Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has been used as a research chemical in scientific studies. MXE has been found to have a similar mechanism of action to ketamine, but with a longer duration of action.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate undergoes rearrangement to yield various derivatives, including ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b] azepine-4-carboxylate, which are useful in organic synthesis (Vogel, Troxler, & Lindenmann, 1969).

Biochemical and Medicinal Applications

  • Anticonvulsant enaminones have been synthesized using similar compounds, indicating potential applications in the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).

Polymer Science and Materials Chemistry

  • Derivatives of similar compounds, such as 3,4-cyclohexene-oxide-1-carboxylic acid methyl ester, have been copolymerized with CO2, demonstrating potential applications in polymer science (Duchateau et al., 2006).

Photochemistry

  • Photochemical reactions of compounds like ethyl 2-oxo-1-cyclohexanecarboxylate have led to the formation of ω-substituted esters, highlighting the potential in photochemical research and synthesis (Tokuda, Watanabe, & Itoh, 1978).

Pesticide Development

  • Synthesis of novel pesticides such as Chromafenozide using similar compounds shows potential applications in agricultural chemistry (Shan, 2011).

Angiotensin Converting Enzyme Inhibition

  • Hydroxamic derivatives of cyclohexane series, structurally related to the compound , have been evaluated for their ACE inhibitor potencies, indicating a potential in cardiovascular drug development (Turbanti et al., 1993).

properties

IUPAC Name

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHWVDUMWCCKC-XMZRARIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191257
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

CAS RN

37815-45-5, 34596-11-7
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037815455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxylic acid, 2-(methylamino)-1-phenyl-, ethyl ester, monohydrochloride, trans-(+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (1R,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 2
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 3
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 4
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 5
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride
Reactant of Route 6
Ethyl trans-(+)-2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate hydrochloride

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